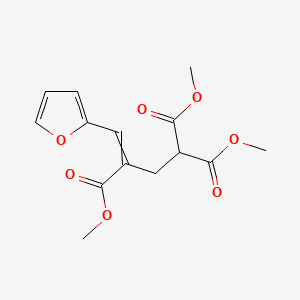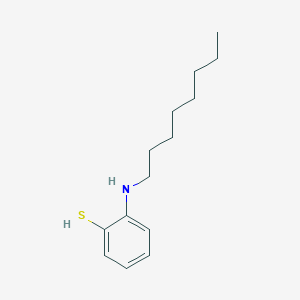![molecular formula C12H10N4O B12562074 1-(3-Hydroxypropyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile](/img/structure/B12562074.png)
1-(3-Hydroxypropyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile, 1-(3-hydroxypropyl)- is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and utility in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile, 1-(3-hydroxypropyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted pyridines and nitriles can be reacted in the presence of catalysts and solvents to form the desired pyrrolopyridine core. Specific reaction conditions, such as temperature, pressure, and pH, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. Industrial methods often employ robust catalysts and environmentally friendly solvents to minimize waste and reduce production costs .
化学反応の分析
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile, 1-(3-hydroxypropyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently and selectively .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrrolopyridines .
科学的研究の応用
1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile, 1-(3-hydroxypropyl)- has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its potential biological activity, this compound is investigated for its therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products
作用機序
The mechanism by which 1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile, 1-(3-hydroxypropyl)- exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways, affecting cellular processes such as proliferation, apoptosis, and migration .
類似化合物との比較
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features but lacking the hydroxypropyl and dicarbonitrile groups.
1H-Pyrrolo[3,2-b]pyridine: Another isomer with a different arrangement of nitrogen atoms in the ring system.
1H-Pyrrolo[2,3-c]pyridine: A compound with a similar core structure but different substitution patterns
Uniqueness
1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile, 1-(3-hydroxypropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxypropyl group enhances its solubility and potential for hydrogen bonding, while the dicarbonitrile groups contribute to its reactivity and ability to form coordination complexes .
特性
分子式 |
C12H10N4O |
|---|---|
分子量 |
226.23 g/mol |
IUPAC名 |
1-(3-hydroxypropyl)pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C12H10N4O/c13-5-9-4-11-10(6-14)8-16(2-1-3-17)12(11)15-7-9/h4,7-8,17H,1-3H2 |
InChIキー |
KQOQAJKXEAYOLH-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC2=C1C(=CN2CCCO)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyridinium, 4,4'-[1,10-decanediylbis(thio)]bis[1-octyl-, diiodide](/img/structure/B12561994.png)




![3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12562051.png)

![8-Methyl-4-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B12562056.png)
![N-Acetyl-S-[(3-methylphenyl)methyl]-L-cysteine](/img/structure/B12562069.png)



![3-[14-(2-Carboxyethyl)-5,19-diethyl-4,9,15,20-tetramethyl-2,21,22,23,24-pentazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),2,4,6(24),7,9,11,13,15,17,19-undecaen-10-yl]propanoic acid](/img/structure/B12562085.png)
![Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]-](/img/structure/B12562086.png)
